molecular formula C10H21Cl2N B1329257 1-Hexylamine, N,N-bis(2-chloroethyl)- CAS No. 99862-87-0

1-Hexylamine, N,N-bis(2-chloroethyl)-

Cat. No. B1329257
CAS RN: 99862-87-0
M. Wt: 226.18 g/mol
InChI Key: ZSYVIRPDAUGJNV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“1-Hexylamine, N,N-bis(2-chloroethyl)-” is a clear liquid with a strong chloroform-like odor. It is insoluble in water but soluble in most organic solvents, including ethanol, methanol, benzene, and chloroform.

Scientific Research Applications

1. Reductive Chemistry in Novel Hypoxia-Selective Cytotoxins

A study by Palmer et al. (1995) explored the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which exhibits selective toxicity for hypoxic cells. This compound, related to 1-Hexylamine, N,N-bis(2-chloroethyl)-, shows potential as a bioreductive drug for cancer therapy (Palmer et al., 1995).

2. Demulsification of Arabian Heavy Crude Oil

Abdullah and Al‐Lohedan (2020) utilized derivatives of 1-Hexylamine, N,N-bis(2-chloroethyl)-, in the preparation of novel amphiphilic gemini ionic liquids. These liquids, derived from consumed polyethylene terephthalate, were effective in demulsifying Arabian heavy crude oil, demonstrating a significant application in the oil industry (Abdullah & Al‐Lohedan, 2020).

3. Phosphorylated Nitrogen Mustards

Research by Sonnenburg et al. (1997) involved the preparation of bis(2-chloroethyl)-amides with the benzodiazaphosphorinone ring system. This study, involving compounds structurally related to 1-Hexylamine, N,N-bis(2-chloroethyl)-, contributes to the understanding of nitrogen mustards in medicinal chemistry (Sonnenburg et al., 1997).

4. Carcinostatic Substances Derivation

Aiko (1961) synthesized derivatives of N, N-dialkyl-N', N'-bis(2-chloroethyl) polymethylenediamine, investigating their anti-tumor activity. This research highlights the potential of 1-Hexylamine, N,N-bis(2-chloroethyl)- derivatives in developing new anticancer drugs (Aiko, 1961).

5. Antitumor Agent Metabolites

Struck et al. (1971) identified urinary metabolites of cyclophosphamide, an antitumor agent. Their findings provide insights into the metabolism of drugs structurally similar to 1-Hexylamine, N,N-bis(2-chloroethyl)- (Struck et al., 1971).

6. Detoxification in Human Gastric Juice and Saliva

Hovinen et al. (1998) studied the detoxification of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid in human gastric juice and saliva. This research contributes to understanding the stability and metabolism of similar compounds in the human body (Hovinen et al., 1998).

Safety And Hazards

The safety data sheet for a related compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, respiratory irritation, and genetic defects . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-bis(2-chloroethyl)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl2N/c1-2-3-4-5-8-13(9-6-11)10-7-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYVIRPDAUGJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70244277
Record name 1-Hexylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexylamine, N,N-bis(2-chloroethyl)-

CAS RN

99862-87-0
Record name 1-Hexylamine, N,N-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099862870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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